molecular formula C14H19N3O3S B4912194 Ethyl 2-(morpholin-4-ylcarbamothioylamino)benzoate

Ethyl 2-(morpholin-4-ylcarbamothioylamino)benzoate

Cat. No.: B4912194
M. Wt: 309.39 g/mol
InChI Key: ZLSIUAMVVANASH-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-4-ylcarbamothioylamino)benzoate is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a morpholine ring, a carbamothioyl group, and an ethyl ester of benzoic acid. This compound is utilized in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(morpholin-4-ylcarbamothioylamino)benzoate typically involves the reaction of ethyl 2-aminobenzoate with morpholine and thiocarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: Ethyl 2-aminobenzoate, morpholine, and thiocarbamoyl chloride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholin-4-ylcarbamothioylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(morpholin-4-ylcarbamothioylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-ylcarbamothioylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(morpholin-4-ylcarbamothioylamino)benzoate
  • Ethyl 2-(piperidin-4-ylcarbamothioylamino)benzoate

Uniqueness

Ethyl

Properties

IUPAC Name

ethyl 2-(morpholin-4-ylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-2-20-13(18)11-5-3-4-6-12(11)15-14(21)16-17-7-9-19-10-8-17/h3-6H,2,7-10H2,1H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSIUAMVVANASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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